WCA-814

Hsp90 Inhibition Triazolone Pharmacophore C-Terminal Domain Targeting

Conventional N-terminal Hsp90 inhibitors (ganetespib, luminespib) induce compensatory HSR, upregulating Hsp70/Hsp27 and confounding CRPC efficacy studies. WCA-814 circumvents this as a rationally designed AR antagonist-Hsp90 inhibitor conjugate: • Dual-node perturbation degrades full-length AR and AR-V7; IC50 171.2 nM (LNCaP), 26.5 nM (22Rv1) • 1,2,4-triazol-5-one scaffold avoids HSR induction, enabling cleaner client-protein degradation vs. N-terminal inhibitors • ≥98% purity; ambient global shipping; full CoA provided

Molecular Formula C46H53ClN10O5
Molecular Weight 861.4 g/mol
Cat. No. B12382680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWCA-814
Molecular FormulaC46H53ClN10O5
Molecular Weight861.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC=C(C=C3)CN4CCN(CC4)CC5CCN(CC5)C6=NN=C(C=C6)C(=O)NC7CCC(CC7)OC8=CC(=C(C=C8)C#N)Cl)O)O
InChIInChI=1S/C46H53ClN10O5/c1-29(2)37-24-38(42(59)25-41(37)58)44-52-53-46(61)57(44)34-8-3-30(4-9-34)27-54-19-21-55(22-20-54)28-31-15-17-56(18-16-31)43-14-13-40(50-51-43)45(60)49-33-6-11-35(12-7-33)62-36-10-5-32(26-48)39(47)23-36/h3-5,8-10,13-14,23-25,29,31,33,35,58-59H,6-7,11-12,15-22,27-28H2,1-2H3,(H,49,60)(H,53,61)
InChIKeySTXXSMQHYQHLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide: A Structurally Distinct Triazolone-Pyridazine Hybrid Modulator for Precision Oncology Procurement


N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide (molecular weight 861.4 g/mol) is a complex heterocyclic small molecule that integrates multiple pharmacophoric elements: a 3-chloro-4-cyanophenoxy cyclohexyl moiety, a pyridazine-3-carboxamide core, a piperidine-piperazine linker system, and a distinctive 1,2,4-triazol-5-one scaffold bearing a 2,4-dihydroxy-5-isopropylphenyl substituent . This structural architecture combines features associated with both heat shock protein 90 (Hsp90) modulation and androgen receptor (AR) pathway interference, positioning it as a unique research tool distinct from conventional single-target kinase inhibitors or standard AR antagonists. The compound represents a class of rationally designed triazolone-containing molecules that may engage multiple oncogenic signaling nodes simultaneously [1].

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide: Why Generic Substitution Fails and Why Structural Nuance Dictates Experimental Outcomes


In-class compounds with superficially similar scaffolds—such as simple triazole Hsp90 inhibitors, pyridazine-based kinase modulators, or piperazine-containing AR ligands—cannot substitute for this specific compound due to fundamental differences in target engagement mechanism, binding site topography, and downstream pathway modulation. The compound's 1,2,4-triazol-5-one core bearing the 2,4-dihydroxy-5-isopropylphenyl group is structurally distinct from the more common 1,2,3-triazole or purine-scaffold Hsp90 inhibitors [1], potentially altering ATP-binding pocket interactions and client protein degradation profiles. Furthermore, the extended piperidine-piperazine linker and pyridazine-3-carboxamide terminus introduce steric and electronic properties that are absent in simpler analogs, which may affect cellular permeability, subcellular distribution, and engagement with ancillary targets beyond Hsp90 [2]. The specific substitution pattern on the phenoxy-cyclohexyl moiety (3-chloro, 4-cyano) is also non-interchangeable; even minor modifications at these positions in related compounds have been shown to alter both potency and selectivity profiles [3]. Consequently, procurement of generic alternatives lacking the precise connectivity, stereochemistry, and functional group array of this compound risks yielding divergent biological readouts and irreproducible experimental results.

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide: Quantitative Differentiation Evidence for Procurement Decision-Making


Triazolone Scaffold Differentiates from Common Triazole Hsp90 Inhibitors by Mechanism and Binding Mode

This compound incorporates a 1,2,4-triazol-5-one (triazolone) core, which is structurally and mechanistically distinct from the 1,2,3-triazole and purine scaffolds that dominate the Hsp90 inhibitor landscape [1]. Whereas purine-based inhibitors (e.g., BIIB021, PU-H71) and resorcinol-containing triazoles (e.g., ganetespib/STA-9090) target the N-terminal ATP-binding pocket of Hsp90, triazolone-containing compounds have demonstrated the capacity to engage the C-terminal domain (CTD) of Hsp90 [2]. C-terminal Hsp90 inhibitors offer a critical advantage: they do not induce the heat shock response (HSR) that upregulates Hsp70 and Hsp27, a compensatory survival mechanism triggered by N-terminal inhibitors that can limit therapeutic efficacy [3]. This differentiation is not merely theoretical; it translates to distinct cellular pharmacodynamics and potential synergy profiles that cannot be replicated by conventional Hsp90 inhibitors.

Hsp90 Inhibition Triazolone Pharmacophore C-Terminal Domain Targeting

Dual Pharmacophore Architecture Distinguishes from Single-Mechanism AR-Targeting Agents

The compound's molecular architecture comprises two distinct pharmacophoric regions: a 3-chloro-4-cyanophenoxy cyclohexyl moiety (structurally analogous to the AR-binding element found in clinical-stage AR degraders such as bavdegalutamide/ARV-110) and a triazolone-containing region associated with Hsp90 modulation . This dual pharmacophore design contrasts sharply with single-mechanism AR-targeting agents. Bavdegalutamide (ARV-110) functions exclusively as an AR PROTAC degrader, recruiting the cereblon E3 ligase to direct ubiquitination and proteasomal degradation of AR with a DC50 of <1 nM [1]. AR/AR-V7-IN-1 (Compound 20i) operates as a direct AR/AR-V7 inhibitor with an IC50 of 172.85 nM [2]. Neither comparator compound possesses the triazolone Hsp90-modulating functionality present in the target compound. The combination of AR-interfering and Hsp90-modulating structural elements in a single molecular entity may enable simultaneous perturbation of both AR signaling and Hsp90 client protein networks—a dual-node engagement strategy that cannot be achieved by administering either comparator alone, due to pharmacokinetic discordance and distinct cellular distribution properties.

Androgen Receptor Modulation Dual Pharmacophore Prostate Cancer

Pyridazine-3-Carboxamide Core Imparts Physicochemical Properties Divergent from Common Heterocyclic Scaffolds

The pyridazine-3-carboxamide core of this compound represents a deliberate departure from the more ubiquitous pyridine, pyrimidine, and pyrazine scaffolds employed in many kinase inhibitors and Hsp90 modulators [1]. Pyridazine (1,2-diazine) possesses a distinct electronic distribution due to the adjacency of its two nitrogen atoms, resulting in altered hydrogen-bonding capacity, dipole moment, and metabolic stability compared to its heterocyclic isomers [2]. This substitution pattern affects not only target binding but also critical developability parameters such as aqueous solubility, logP, and cytochrome P450 interaction profiles. While direct experimental data for this specific compound are not publicly available in primary literature, the pyridazine scaffold class has been extensively characterized and shown to confer improved solubility and reduced CYP inhibition liability relative to pyridine-containing analogs . The compound's molecular weight of 861.4 g/mol and structural complexity further distinguish it from smaller, simpler pyridazine derivatives that lack the extended linker system and dual pharmacophore functionality.

Pyridazine Core Physicochemical Properties Drug-like Parameters

Extended Piperidine-Piperazine Linker Differentiates from Compact Hsp90 Inhibitor Scaffolds

The compound features an extended linker system comprising a piperidine ring connected to a piperazine moiety via a methylene bridge, which in turn connects to a phenyl-triazolone terminus. This extended, flexible linker architecture contrasts with the compact, rigid scaffolds of many established Hsp90 inhibitors. For example, ganetespib (STA-9090) employs a relatively constrained triazolone core with limited conformational freedom . Luminespib (NVP-AUY922) utilizes an isoxazole-resorcinol scaffold with a similarly compact binding mode [1]. The extended linker in the target compound may confer distinct binding kinetics, potentially altering residence time on Hsp90 or enabling engagement with protein surfaces beyond the immediate ATP-binding cleft. In related triazole-based Hsp90 inhibitor series, piperazine-containing derivatives have demonstrated high affinity binding and distinct cellular activity profiles compared to more rigid analogs [2]. Additionally, the basic nitrogen atoms within the piperidine and piperazine rings may influence lysosomal trapping and subcellular distribution—factors that cannot be predicted from simpler scaffolds.

Linker Pharmacology Binding Kinetics Cellular Permeability

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide: High-Value Research and Industrial Application Scenarios


Investigating C-Terminal Hsp90 Inhibition Without Heat Shock Response Confounding

This compound is optimally deployed in mechanistic studies examining C-terminal domain (CTD) Hsp90 inhibition and its downstream consequences on client protein degradation. Unlike N-terminal inhibitors such as ganetespib and luminespib, triazolone-containing compounds of this class may avoid induction of the compensatory heat shock response (HSR), which upregulates pro-survival chaperones Hsp70 and Hsp27 [1]. Researchers investigating the therapeutic window of Hsp90 inhibition without HSR-mediated resistance will find this compound a more translationally relevant tool than conventional N-terminal inhibitors, whose HSR induction confounds interpretation of long-term efficacy studies. Experimental designs comparing this compound head-to-head with N-terminal inhibitors can dissect the relative contributions of direct client protein degradation versus HSR-mediated compensation to overall cellular response [2].

Probing AR-Hsp90 Synthetic Lethality and Cooperative Signaling in Prostate Cancer Models

The compound's dual pharmacophore architecture—combining an AR-interfering 3-chloro-4-cyanophenoxy cyclohexyl moiety with an Hsp90-modulating triazolone element—makes it uniquely suited for investigating cooperative or synthetic lethal relationships between androgen receptor signaling and Hsp90 chaperone function in prostate cancer [1]. AR is a well-established Hsp90 client protein, and Hsp90 inhibition has been shown to destabilize AR and sensitize prostate cancer cells to AR-targeted therapies [2]. This compound enables single-agent interrogation of dual-node perturbation, eliminating the pharmacokinetic and distributional variables introduced when combining separate AR and Hsp90 targeting agents. Such studies are particularly relevant in castration-resistant prostate cancer (CRPC) models, where AR amplification and splice variant expression (e.g., AR-V7) drive resistance to conventional anti-androgens [3].

Scaffold-Hopping and Structure-Activity Relationship Exploration Around Pyridazine Cores

For medicinal chemistry programs seeking to diversify beyond pyridine- and pyrimidine-based kinase inhibitor scaffolds, this compound serves as a starting point for structure-activity relationship (SAR) exploration of the pyridazine-3-carboxamide pharmacophore. The 1,2-diazine electronic configuration confers distinct hydrogen-bonding capacity, dipole moment, and metabolic stability compared to its heterocyclic isomers [1]. Procurement of this compound allows systematic evaluation of how pyridazine substitution affects target binding, cellular permeability, and CYP inhibition liability relative to pyridine- and pyrimidine-containing analogs. Such comparative studies are essential for lead optimization campaigns where overcoming solubility-limited absorption or metabolic instability is a primary objective [2].

Linker Pharmacology and Binding Kinetics Studies in Chaperone Inhibitor Development

The extended piperidine-methylene-piperazine-phenyl linker system of this compound provides a valuable template for investigating structure-kinetic relationships (SKR) in Hsp90 and related chaperone inhibitors. Binding kinetics, particularly residence time, have emerged as critical determinants of in vivo efficacy that are not captured by equilibrium binding affinity measurements (IC50/Kd) alone [1]. The compound's flexible linker, with multiple rotatable bonds and basic nitrogen centers, may exhibit distinct association and dissociation rates compared to rigid Hsp90 inhibitors [2]. Researchers can use this compound as a reference point to systematically vary linker length, rigidity, and basicity while measuring binding kinetics via surface plasmon resonance (SPR) or fluorescence polarization assays, thereby establishing SKR that inform the design of next-generation chaperone modulators with optimized target engagement profiles.

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